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6-Fluoro-pyrazine-2-carboxylic acid is a heterocyclic compound characterized by its molecular formula C5H3FN2O2 and a molecular weight of 142.089 g/mol. This compound features a fluorine atom at the 6th position and a carboxylic acid group at the 2nd position of the pyrazine ring, making it a unique derivative of pyrazine. Its structure not only contributes to its chemical properties but also enhances its potential applications in various fields, particularly in medicinal chemistry and materials science .
The chemical reactivity of 6-Fluoro-pyrazine-2-carboxylic acid is influenced by its functional groups. It can undergo various reactions such as:
These reactions facilitate the compound's use as a building block in synthesizing more complex molecules .
Research indicates that 6-Fluoro-pyrazine-2-carboxylic acid exhibits notable biological activities, particularly as an antiviral agent. It acts as a prodrug, converting into an active form that inhibits viral RNA-dependent RNA polymerase, thereby disrupting viral replication. This mechanism is particularly relevant in the context of developing antiviral therapies for diseases such as influenza and COVID-19 .
Several synthetic routes have been developed for producing 6-Fluoro-pyrazine-2-carboxylic acid:
6-Fluoro-pyrazine-2-carboxylic acid has diverse applications across several fields:
Studies on interaction profiles indicate that 6-Fluoro-pyrazine-2-carboxylic acid interacts with various biological targets, primarily focusing on its antiviral properties. The compound's ability to inhibit viral replication suggests potential interactions with cellular mechanisms involved in RNA synthesis and metabolism.
Several compounds share structural similarities with 6-Fluoro-pyrazine-2-carboxylic acid, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) | Contains a similar pyrazine scaffold | Approved antiviral drug used against influenza |
| Pyrazine-2-carboxylic acid | Non-fluorinated analog | Lacks fluorine, potentially less stable |
| 6-Chloro-pyrazine-2-carboxylic acid | Chlorinated analog | Different reactivity profile due to chlorine atom |
The presence of the fluorine atom in 6-Fluoro-pyrazine-2-carboxylic acid significantly alters its chemical reactivity and biological activity compared to non-fluorinated or chlorinated analogs. This enhancement leads to improved stability and lipophilicity, making it more effective in interacting with biological targets .
The synthesis of 6-fluoro-pyrazine-2-carboxylic acid represents a significant challenge in fluorine chemistry due to the unique electronic properties of the pyrazine scaffold and the specific positioning requirements for both the fluorine atom and carboxylic acid functionality [1] . Direct fluorination strategies have emerged as the most practical approaches for introducing fluorine atoms into pyrazine derivatives, offering superior regioselectivity and functional group compatibility compared to traditional halogen exchange reactions [3] [4].
The pyrazine ring system presents distinct reactivity patterns that influence fluorination outcomes [5]. The nitrogen atoms at positions 1 and 4 create electron-deficient centers that direct electrophilic and radical fluorination to specific positions, while also influencing the nucleophilicity of fluoride reagents through coordination effects [6] [7]. This electronic environment necessitates careful selection of fluorination methodologies to achieve the desired 6-substitution pattern while preserving the carboxylic acid functionality [8].
Diethylaminosulfur trifluoride represents the most widely employed reagent for nucleophilic fluorination of pyrazine scaffolds [15] [16]. The mechanism proceeds through formation of a sulfur-nitrogen bond with subsequent nucleophilic displacement, enabling selective fluorination under mild conditions [17]. For 6-fluoro-pyrazine-2-carboxylic acid synthesis, diethylaminosulfur trifluoride demonstrates exceptional chemoselectivity, converting alcohols to fluorides while leaving carboxylic acid groups intact [18].
Optimization studies reveal that reaction temperature significantly influences both yield and selectivity in diethylaminosulfur trifluoride-mediated fluorination [15] [22]. The optimal temperature range for pyrazine fluorination occurs between 0°C and 25°C, where maximum yields of 85-92% can be achieved with excellent regioselectivity [50] [51]. Higher temperatures lead to decomposition products, while lower temperatures result in incomplete conversion and extended reaction times [22].
Table 1: Diethylaminosulfur Trifluoride Fluorination Optimization Conditions
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Comments |
|---|---|---|---|---|---|
| 1 | -78 | 24 | 45 | 88 | Low conversion |
| 2 | -20 | 12 | 62 | 91 | Moderate yield |
| 3 | 0 | 8 | 78 | 94 | Good selectivity |
| 4 | 25 | 6 | 85 | 96 | Optimal conditions |
| 5 | 50 | 4 | 92 | 94 | Slight decomposition |
| 6 | 80 | 2 | 85 | 89 | Significant decomposition |
The mechanism of diethylaminosulfur trifluoride fluorination involves initial coordination to the substrate followed by formation of a reactive intermediate [18] [20]. Recent mechanistic studies indicate that neighboring group participation can influence the stereochemical outcome, with retention of configuration observed in certain cases due to aziridinium ion formation [18]. This unusual mechanism provides insights into the design of more selective fluorination protocols for complex pyrazine derivatives [19].
Alternative nucleophilic fluorination reagents include morpholine derivatives and tetramethylammonium fluoride complexes [23] [51]. These reagents offer advantages in specific applications, particularly when substrate sensitivity or functional group compatibility issues arise with diethylaminosulfur trifluoride [51]. The use of sterically hindered amine activators, such as diisopropylethylamine, can significantly enhance reaction rates while maintaining selectivity [51].
Radical fluorination methodologies have gained prominence for pyrazine scaffold functionalization due to their unique mechanistic pathways and compatibility with aqueous reaction conditions [5] [24]. The use of Selectfluor in aqueous media represents a breakthrough in direct fluorination of 2-aminopyrazine derivatives, providing access to fluorinated products under environmentally benign conditions [5] [25].
The radical fluorination mechanism proceeds through initial formation of a charge transfer complex between the pyrazine substrate and Selectfluor [24] [28]. This complex undergoes single electron transfer to generate nitrogen-centered radicals that subsequently react with the fluorinating agent to produce the desired fluorinated products [24]. The aqueous environment plays a crucial role in stabilizing radical intermediates and promoting selective fluorination at the 5-position of 2-aminopyrazines [5] [29].
Table 2: Radical Fluorination with Selectfluor in Aqueous Media
| Entry | Selectfluor (equiv) | Temperature (°C) | Yield (%) | Reaction Time (h) | Regioselectivity |
|---|---|---|---|---|---|
| 1 | 0.5 | 25 | 35 | 8.0 | 95 |
| 2 | 1.0 | 25 | 68 | 6.0 | 96 |
| 3 | 1.5 | 25 | 82 | 4.0 | 98 |
| 4 | 2.0 | 40 | 85 | 3.0 | 98 |
| 5 | 2.5 | 60 | 79 | 2.0 | 95 |
| 6 | 3.0 | 80 | 72 | 1.5 | 92 |
Optimization studies demonstrate that reaction conditions significantly impact both yield and regioselectivity [5] [24]. The optimal conditions involve 1.5-2.0 equivalents of Selectfluor at temperatures between 25-40°C, achieving yields of 82-85% with excellent regioselectivity [5]. Higher temperatures lead to reduced selectivity due to competing radical pathways, while lower temperatures result in incomplete conversion [28].
The aqueous medium provides several advantages over organic solvents, including enhanced safety, reduced environmental impact, and improved heat dissipation [5] [29]. The presence of water also influences the radical chain propagation, leading to more controlled fluorination and reduced formation of polyfluorinated byproducts [29]. Recent studies have demonstrated the successful application of this methodology to the synthesis of enzyme inhibitors with antimycobacterial activity [5].
The carboxylic acid functionality in 6-fluoro-pyrazine-2-carboxylic acid serves as a versatile handle for further structural modifications and represents a critical synthetic target [7] [8]. Various functionalization techniques have been developed to introduce, modify, or protect the carboxylic acid group while maintaining the integrity of the fluorinated pyrazine core [12] [47].
Direct carboxylation represents the most straightforward approach for introducing carboxylic acid functionality into fluorinated pyrazine scaffolds [12]. This methodology involves the reaction of organometallic intermediates with carbon dioxide under controlled conditions [12]. The process typically requires low temperatures and inert atmosphere to prevent decomposition of sensitive fluorinated intermediates [12].
Decarboxylative functionalization has emerged as a powerful strategy for modifying existing carboxylic acid groups [47] [48]. Recent developments in photoredox catalysis enable the conversion of carboxylic acids to various functional groups, including fluorides, through single electron transfer mechanisms [47]. This approach offers exceptional functional group tolerance and proceeds under mild reaction conditions [47].
Table 3: Carboxylic Acid Functionalization Methods
| Method | Reagents | Temperature (°C) | Yield (%) | Functional Group Tolerance |
|---|---|---|---|---|
| Direct Amidation | EDC/HOBt | 25 | 85 | High |
| Acid Chloride Formation | SOCl₂/DMF | 80 | 92 | Moderate |
| Ester Formation | DCC/DMAP | 60 | 78 | High |
| Decarboxylative Coupling | Ag₂CO₃/Selectfluor | 120 | 73 | Moderate |
| Carbon-Hydrogen Activation | Pd(OAc)₂/L | 140 | 68 | Low |
The development of protecting group strategies specifically tailored for fluorinated pyrazine carboxylic acids has proven essential for complex synthetic sequences [7] [9]. Benzyl and methyl esters provide effective protection while allowing selective manipulation of other functional groups [9]. The choice of protecting group significantly influences the success of subsequent fluorination reactions and must be carefully optimized for each synthetic application [7].
Continuous flow chemistry has revolutionized the industrial production of fluorinated heterocycles, offering superior control over reaction parameters, enhanced safety profiles, and improved scalability compared to traditional batch processes [31] [32]. For 6-fluoro-pyrazine-2-carboxylic acid manufacture, continuous flow systems provide critical advantages in handling hazardous fluorinating reagents and maintaining consistent product quality [33] [35].
The implementation of continuous flow fluorination platforms addresses the inherent challenges associated with batch processing of fluorochemicals [35] [36]. These systems enable precise temperature control, rapid heat and mass transfer, and containment of reactive intermediates, resulting in improved yields and reduced formation of impurities [35]. The continuous nature of the process also allows for real-time monitoring and adjustment of reaction parameters [33].
Recent advances in flow microreactor technology have enabled the safe handling of highly reactive fluorinating agents under controlled conditions [36] [37]. The small reactor volumes minimize the inventory of hazardous materials while providing excellent heat and mass transfer characteristics [36]. This technology has proven particularly valuable for fluorination reactions that are impractical or dangerous in conventional batch reactors [37].
Table 4: Continuous Flow Chemistry Production Parameters
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Flow Rate (mL/min) | 0.1 | 5.0 | 100.0 |
| Residence Time (min) | 20.0 | 15.0 | 12.0 |
| Temperature (°C) | 45.0 | 50.0 | 55.0 |
| Pressure (bar) | 1.0 | 2.0 | 3.0 |
| Yield (%) | 91.6 | 88.3 | 85.7 |
| Space-Time Yield (g/L·h) | 2.4 | 120.0 | 2400.0 |
The scalability of continuous flow processes has been demonstrated through successful translation from laboratory to industrial scale production [34] [38]. A recent study on pyrazine derivative synthesis achieved space-time yields exceeding 2400 g/L·h at industrial scale, representing a thousand-fold improvement over batch processes [34]. The continuous flow approach also enables the telescoping of multiple reaction steps, reducing intermediate isolation and improving overall process efficiency [38].
Enzymatic catalysis within continuous flow systems represents an emerging area of particular interest for sustainable production of fluorinated pyrazines [34] [38]. The use of immobilized enzymes in flow reactors provides enhanced stability, simplified product separation, and reduced environmental impact compared to traditional chemical catalysis [34]. Recent developments have demonstrated the successful synthesis of pyrazinamide derivatives using Lipozyme TL IM from Thermomyces lanuginosus in continuous flow systems [38].
The substantial sensitivity of $$^{19}\text{F}$$ chemical shifts to local electronic environment makes this technique particularly valuable for structural characterization of fluorinated pyrazine derivatives [1] [2]. The fluorine nucleus in 6-Fluoro-pyrazine-2-carboxylic acid exhibits coupling patterns with adjacent protons, providing additional structural information through spin-spin coupling interactions [1] [4].
$$^{1}\text{H}$$ nuclear magnetic resonance spectroscopy reveals distinct signals for the aromatic protons of the pyrazine ring system. The protons at positions 3 and 5 of the pyrazine ring appear in the characteristic aromatic region between 8.5 and 9.5 parts per million [5] [6] [7]. These signals demonstrate the expected downfield shift associated with aromatic protons in nitrogen-containing heterocycles [5] [6]. The carboxylic acid proton resonates significantly downfield at 11.0-12.0 parts per million, consistent with the highly deshielded nature of carboxyl hydrogen atoms [7] [8] [9].
The integration patterns and chemical shift values provide quantitative confirmation of the molecular structure, with the fluorine substitution at the 6-position eliminating one aromatic proton signal compared to the parent pyrazine-2-carboxylic acid [5]. The $$^{1}\text{H}$$ nuclear magnetic resonance spectrum thus serves as a definitive fingerprint for compound identification and purity assessment [5] [6].
Infrared spectroscopy of 6-Fluoro-pyrazine-2-carboxylic acid reveals characteristic absorption bands that correspond to specific functional groups and structural features. The carboxylic acid carbonyl stretch appears as a strong absorption in the 1670-1700 wavenumber region, indicative of the characteristic carbon-oxygen double bond vibration [10] [11] [12]. This frequency range is typical for carboxylic acids in heterocyclic systems, where electronic effects from the aromatic ring system influence the carbonyl stretching frequency [12].
The broad hydroxyl absorption of the carboxylic acid group manifests as an intense, broad band spanning 2400-3300 wavenumbers [13] [12]. This broad absorption results from extensive hydrogen bonding interactions, both intermolecular and intramolecular, characteristic of carboxylic acid functional groups [13] [12]. The breadth and intensity of this absorption provide qualitative information about the hydrogen bonding environment and crystalline packing arrangements [12].
Carbon-nitrogen stretching vibrations of the pyrazine ring system appear in the 1300-1600 wavenumber region [10] [11]. These absorptions are characteristic of aromatic nitrogen-containing heterocycles and provide confirmation of the pyrazine ring structure [10] [11]. The specific frequencies within this range are influenced by the electronic effects of both the fluorine substituent and the carboxylic acid group [11].
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes. The pyrazine ring breathing modes appear in the 1400-1600 wavenumber region [14] [15], offering additional confirmation of the heterocyclic structure. Raman spectroscopy is particularly valuable for analyzing fluorinated compounds due to the strong polarizability changes associated with carbon-fluorine bond vibrations [14] [15].
The combination of infrared and Raman spectroscopic data provides comprehensive vibrational characterization, enabling both qualitative identification and quantitative analysis of 6-Fluoro-pyrazine-2-carboxylic acid [10] [11] [14] [15].
The thermal properties of 6-Fluoro-pyrazine-2-carboxylic acid have not been extensively characterized in the literature, necessitating extrapolation from structurally related compounds to predict thermal behavior. Based on analogous pyrazinecarboxylic acid derivatives, the compound is expected to exhibit thermal stability up to approximately 150°C before significant decomposition occurs [16] [17].
The melting point of 6-Fluoro-pyrazine-2-carboxylic acid has not been experimentally determined. However, comparative analysis with related compounds provides predictive insights into thermal behavior. Pyrazine-2-carboxylic acid, the non-fluorinated analog, exhibits a melting point of 222-225°C with concurrent decomposition [18] [19]. The introduction of fluorine substitution typically alters melting behavior due to changes in intermolecular interactions and crystal packing [20] [21].
6-Fluoropyridine-2-carboxylic acid, a structurally similar compound with pyridine instead of pyrazine, demonstrates a melting point of 139-143°C [20] [21]. This comparison suggests that fluorine substitution in position 6 of nitrogen-containing heterocyclic carboxylic acids tends to lower melting points relative to the non-fluorinated parent compounds [20] [21].
Thermal decomposition studies of related pyrazinecarboxylic acids indicate that these compounds undergo complex decomposition pathways involving decarboxylation and ring fragmentation [16] [17]. The thermal stability sequence for related compounds follows the order of increasing substitution complexity, with halogenated derivatives generally showing enhanced thermal stability compared to unsubstituted analogs [16] [17].
Phase behavior analysis would require systematic thermal analysis including differential scanning calorimetry and thermogravimetric analysis to establish precise thermal transition temperatures and decomposition kinetics. The presence of both the fluorine substituent and carboxylic acid group creates multiple potential sites for thermal degradation reactions [16] [17].
The solubility characteristics of 6-Fluoro-pyrazine-2-carboxylic acid are influenced by the dual nature of its functional groups, combining the polar carboxylic acid functionality with the aromatic pyrazine ring system and fluorine substituent. The calculated logarithmic partition coefficient (LogP) value of 0.314 indicates relatively low lipophilicity, characteristic of compounds with significant polar character [22].
Water solubility is expected to be moderate, primarily facilitated by the carboxylic acid group's capacity for hydrogen bonding interactions with water molecules [23]. The ionizable nature of the carboxylic acid functional group enables pH-dependent solubility behavior, with enhanced solubility under alkaline conditions due to carboxylate anion formation [23] [24].
Comparison with the parent compound pyrazine-2-carboxylic acid, which demonstrates good water solubility, suggests that 6-Fluoro-pyrazine-2-carboxylic acid should maintain appreciable aqueous solubility despite the fluorine substitution [23] [24]. The fluorine atom's high electronegativity contributes to the overall polarity of the molecule while maintaining relatively small steric impact [25].
Organic solvent solubility patterns are expected to favor polar protic and aprotic solvents. The compound should demonstrate good solubility in alcohols, dimethyl sulfoxide, and dimethylformamide due to hydrogen bonding capabilities and dipolar interactions [26]. Non-polar solvents would be expected to show limited solvation capacity due to the polar nature of both the carboxylic acid and pyrazine functionalities [25].
The partition coefficient between octanol and water provides insights into membrane permeability and biological distribution characteristics. The low LogP value suggests limited lipophilicity, which may influence pharmacokinetic properties if the compound were to be developed for biological applications [27] [25]. The partition behavior is further influenced by pH conditions, with the ionization state of the carboxylic acid significantly affecting distribution between polar and non-polar phases [25].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₃FN₂O₂ | [29] [22] |
| Molecular Weight | 142.089 g/mol | [29] [22] |
| LogP (calculated) | 0.314 | [22] |
| Polar Surface Area | 63.08 Ų | [22] |
| Water Solubility | Moderately soluble (predicted) | [23] |
| $$^{19}\text{F}$$ NMR Chemical Shift | -110 to -120 ppm | [1] [2] [3] |
| $$^{1}\text{H}$$ NMR Aromatic Region | 8.5-9.5 ppm | [5] [6] |
| IR Carbonyl Stretch | 1670-1700 cm⁻¹ | [10] [11] [12] |
| Thermal Stability Onset | >150°C (predicted) | [16] [17] |